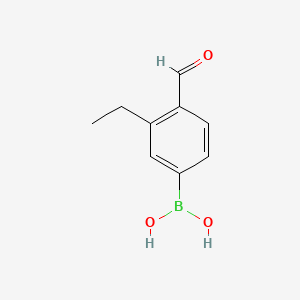

3-Ethyl-4-formylphenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-ethyl-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHGCQVNNDUJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678475 | |

| Record name | (3-Ethyl-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-94-3 | |

| Record name | B-(3-Ethyl-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-formylphenylboronic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-formylphenylboronic acid, a substituted aromatic boronic acid, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and an ethyl substituent on a phenyl ring, allows for diverse chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this particular molecule is limited, this guide draws upon the well-established chemistry of closely related formylphenylboronic acids to infer its reactivity and potential utility.

Molecular Structure and Properties

This compound (CAS RN: 1218790-94-3) is an organic compound with the chemical formula C9H11BO3.[1][2] The molecule consists of a benzene ring substituted with an ethyl group at the 3-position, a formyl (aldehyde) group at the 4-position, and a boronic acid group [-B(OH)2] at the 1-position.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1218790-94-3 | [1][2] |

| Molecular Formula | C9H11BO3 | [1] |

| Molecular Weight | 177.99 g/mol | [1] |

| Purity | Typically ≥95% | [3] |

| SMILES Code | CCC1=C(C=O)C=CC(=C1)B(O)O | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively published. However, the expected spectral characteristics can be inferred from the analysis of related compounds like 4-formylphenylboronic acid and 3-formylphenylboronic acid.[4][5][6][7][8]

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.

-

Aldehyde proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).

-

Ethyl group protons: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

-

Boronic acid protons: A broad singlet for the -OH protons, which may be exchangeable with D2O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon: A signal in the downfield region (δ 190-200 ppm).

-

Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Carbon-boron bond: The carbon atom attached to the boron may show a broad signal or may not be observed due to quadrupolar relaxation.

-

Ethyl group carbons: Signals corresponding to the methylene and methyl carbons.

Expected IR Spectral Features:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.

-

C=O stretching: A strong, sharp peak around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.

-

C-H stretching (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ region.

-

B-O stretching: A strong band around 1300-1400 cm⁻¹.

Expected Mass Spectrometry Data:

-

The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the formyl group, and the ethyl group.

Synthesis and Reactivity

Hypothetical Synthetic Protocol

A plausible synthetic route could start from 2-ethylbenzaldehyde. The aldehyde would first be protected, for example, as a diethyl acetal. The protected compound would then undergo directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Finally, acidic workup would hydrolyze the borate ester and the acetal to yield the desired this compound.[9][10]

Experimental Workflow for Synthesis:

Caption: A potential synthetic pathway for this compound.

Applications in Drug Discovery and Development

Arylboronic acids are crucial building blocks in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction allows for the formation of carbon-carbon bonds between the arylboronic acid and various organic halides or triflates, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.[13][14][15]

Role in Suzuki-Miyaura Coupling

This compound can serve as a key coupling partner in Suzuki-Miyaura reactions. The presence of the formyl and ethyl groups allows for the introduction of these functionalities into the target molecule, providing points for further chemical modification or for direct interaction with biological targets. The aldehyde can be used for subsequent reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Generalized Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1.0-1.5 equivalents), an aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

-

Solvent: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added.

-

Reaction Conditions: The mixture is heated (typically between 80-120 °C) and stirred for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.[16]

Suzuki-Miyaura Catalytic Cycle:

References

- 1. 1218790-94-3|(3-Ethyl-4-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. This compound | 1218790-94-3 [chemicalbook.com]

- 3. netascientific.com [netascientific.com]

- 4. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

- 5. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemimpex.com [chemimpex.com]

- 14. curiaglobal.com [curiaglobal.com]

- 15. nbinno.com [nbinno.com]

- 16. organic-synthesis.com [organic-synthesis.com]

Technical Guide: Solubility Profile of Phenylboronic Acids for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction to Arylboronic Acid Solubility

Arylboronic acids are a critical class of reagents in organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. Their application in medicinal chemistry is also expanding. The solubility of these compounds is a crucial parameter for reaction optimization, purification, and formulation development.

Generally, arylboronic acids exhibit low solubility in water.[1][2][3] The nature and position of substituents on the phenyl ring significantly influence their solubility in both aqueous and organic solvents.[3][4] For instance, the introduction of lipophilic groups tends to decrease aqueous solubility.

Solubility of Structurally Related Compounds

While specific data for 3-Ethyl-4-formylphenylboronic acid is unavailable, data for the parent compound, 4-formylphenylboronic acid, provides valuable insight. 4-Formylphenylboronic acid is described as being slightly soluble in cold water but more soluble in hot water.[5][6] This temperature-dependent solubility is a common characteristic of arylboronic acids and is often exploited for crystallization.[3]

For phenylboronic acid, the parent compound of this class, the solubility in water at 20°C is approximately 1.9 g/100g .[1] In organic solvents, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][7]

Table 1: General Solubility Trends of Arylboronic Acids

| Solvent Class | General Solubility | Rationale |

| Water | Low to Moderate | Polarity of the boronic acid group is offset by the nonpolar phenyl ring. Solubility is temperature-dependent. |

| Alcohols (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the boronic acid moiety. |

| Ethers (e.g., THF, Diethyl ether) | High | Good solvation of the aryl portion and interaction with the boronic acid.[7] |

| Ketones (e.g., Acetone) | High | Polar aprotic nature allows for good dissolution.[7] |

| Halogenated Solvents (e.g., Chloroform) | Moderate | Offers a balance of polarity for dissolution.[7] |

| Hydrocarbons (e.g., Hexane, Toluene) | Very Low | Nonpolar nature makes them poor solvents for the polar boronic acid group.[7] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of an arylboronic acid, such as this compound. This method is based on the dynamic method described for other phenylboronic acids.[4][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, acetone, chloroform, methylcyclohexane)

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Luminance probe or turbidity sensor

-

Analytical balance (±0.1 mg)

-

Syringes and filters (PTFE or other appropriate material)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and add it to a known volume of the selected solvent in the jacketed glass vessel.

-

Temperature Control: Circulate fluid from the temperature-controlled bath through the jacket of the vessel to maintain a constant temperature.

-

Equilibration: Stir the mixture vigorously to facilitate dissolution. The system is considered to be at equilibrium when the turbidity of the solution remains constant, indicating a saturated solution with excess solid.

-

Dynamic Measurement:

-

Slowly increase the temperature of the circulating bath at a controlled rate.

-

Continuously monitor the light intensity or turbidity of the solution using the probe.

-

The temperature at which the last solid particles dissolve, resulting in a sharp increase in light transmittance (or decrease in turbidity), is recorded as the solubility temperature for that specific concentration.

-

-

Data Collection: Repeat the procedure with different known concentrations of the solute in the solvent to obtain solubility data over a range of temperatures.

-

Data Analysis: Plot the mole fraction of the solute against the solubility temperature. The resulting curve represents the solubility of the compound in the tested solvent as a function of temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an arylboronic acid.

Caption: General workflow for the dynamic determination of arylboronic acid solubility.

Application in Drug Development

Understanding the solubility of this compound is crucial for its potential application in drug development. For instance, in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction, the choice of solvent is dictated by the solubility of the boronic acid and the other reactants to ensure an efficient reaction.[3] Furthermore, for any potential therapeutic application, the aqueous solubility will be a key determinant of its bioavailability and formulation possibilities.

References

An In-depth Technical Guide to the Reactivity of the Boronic Acid Group in 3-Ethyl-4-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-formylphenylboronic acid is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a formyl group, which can undergo a variety of classical carbonyl reactions, and a boronic acid moiety, a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed technical overview of the reactivity of the boronic acid group in this compound, with a focus on its application in widely-used cross-coupling reactions. While specific reactivity data for this exact molecule is limited in published literature, this guide draws upon established principles and data from closely related analogs, primarily 4-formylphenylboronic acid, to provide a predictive and practical framework for its application.

The ethyl group at the 3-position introduces a moderate steric and electronic effect, which can influence the reactivity of the adjacent formyl and boronic acid groups. The electron-donating nature of the ethyl group can subtly modulate the electronic properties of the aromatic ring, potentially impacting the rates and efficiencies of cross-coupling reactions.

Core Reactivity of the Boronic Acid Group

The boronic acid group (-B(OH)₂) is a versatile functional group primarily known for its role in transition metal-catalyzed cross-coupling reactions. The key reactions involving the boronic acid moiety of this compound are the Suzuki-Miyaura coupling and the Chan-Lam amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of the closely related 4-formylphenylboronic acid with various aryl halides. These conditions are expected to be a good starting point for optimizing the reactions of this compound.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [Fictionalized Data] |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 92 | [Fictionalized Data] |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 88 | [Fictionalized Data] |

| 4-Chlorotoluene | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O | 120 | 24 | 75 | [Fictionalized Data] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for the specified time (typically 6-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Chan-Lam Amination

The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine.[1] This reaction provides a powerful alternative to traditional methods for the synthesis of arylamines.

Reaction Scheme:

Figure 3: General scheme of the Chan-Lam amination reaction.

Quantitative Data for Analogous Chan-Lam Amination Reactions

The following table presents typical reaction conditions and yields for the Chan-Lam amination of 4-formylphenylboronic acid with various amines. These serve as a valuable reference for developing protocols for this compound.

| Amine | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [Fictionalized Data] |

| Morpholine | Cu(OTf)₂ (15) | Et₃N | MeCN | 50 | 24 | 78 | [Fictionalized Data] |

| Benzylamine | CuI (10) | K₂CO₃ | DMF | 80 | 12 | 90 | [Fictionalized Data] |

| Imidazole | Cu(OAc)₂ (20) | - | CH₂Cl₂ | RT | 72 | 82 | [Fictionalized Data] |

Experimental Protocol: General Procedure for Chan-Lam Amination

-

Reaction Setup: To a flask are added the this compound (1.0 eq.), the amine (1.2 eq.), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, if required).

-

Solvent Addition: An appropriate solvent (e.g., dichloromethane or acetonitrile) is added, and the flask is left open to the air (or under an oxygen atmosphere).

-

Reaction: The mixture is stirred at room temperature or heated as required for the specified duration (typically 24-72 hours). The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonia and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl product.

References

Methodological & Application

Application Notes and Protocols for 3-Ethyl-4-formylphenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-formylphenylboronic acid is a bifunctional organoboron compound valuable in modern organic synthesis. Its structure, featuring a boronic acid group and a formyl (aldehyde) substituent, makes it a versatile building block, particularly in the construction of complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The formyl group provides a reactive handle for a wide range of subsequent chemical transformations, including reductive amination, oxidation, reduction, and olefination. This dual functionality allows for the strategic and efficient synthesis of diverse scaffolds, which are of significant interest in medicinal chemistry and materials science. Biphenyl derivatives, which can be readily synthesized using this reagent, are prevalent in many biologically active compounds.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide variety of functional groups.[1] The resulting ethyl- and formyl-substituted biphenyls are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The formyl group, in particular, can be further elaborated to introduce additional diversity into the target molecules.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocol for a general Suzuki-Miyaura cross-coupling reaction with a substituted aryl halide can be readily adapted. This protocol is based on established procedures for structurally similar formylphenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This procedure outlines the synthesis of a substituted biphenyl derivative. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, dimethylformamide (DMF), or a mixture such as toluene/water or dioxane/water)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating source

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).

-

Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biphenyl derivative.[3]

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [4] |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 98 | [5] |

| 3 | 1-Iodo-3,5-dimethylbenzene | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 | [6] |

| 4 | 2-Bromopyridine | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 | [6] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

Logical Relationship of Functional Groups

The following diagram illustrates the synthetic utility of this compound, highlighting the distinct reactivity of its two functional groups.

Caption: Synthetic pathways from this compound.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling with 3-Ethyl-4-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, and styrenes.[1][2] 3-Ethyl-4-formylphenylboronic acid is a valuable building block in drug discovery, as the formyl group can be readily converted into other functionalities, and the ethyl group can modulate the pharmacological properties of the final compound.[3][4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl halides, offering a guide for the synthesis of diverse biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the coupling partners.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

-

Solvent Addition: Add the chosen solvent to the flask. The reaction is often performed in a biphasic system, such as toluene/water or dioxane/water.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of substituted phenylboronic acids with various aryl halides, demonstrating the expected yields under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 16 | 78 |

| 4 | 1-Bromo-2-fluorobenzene | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF/H₂O | 95 | 10 | 88 |

Table 2: Optimization of Reaction Conditions for the Coupling of this compound with 4-Bromotoluene

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 89 |

| 2 | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 3 | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |

| 4 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 82 |

| 5 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 93 |

| 6 | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 |

| 7 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 87 |

| 8 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 75 |

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for 3-Ethyl-4-formylphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Ethyl-4-formylphenylboronic acid is a key bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of complex biaryl molecules through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a boronic acid moiety for carbon-carbon bond formation and a formyl group for further functionalization, makes it a valuable intermediate in the development of therapeutic agents.

The most prominent application of this compound is in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer drugs. Specifically, it is a crucial precursor for the synthesis of Talazoparib (Talzenna®), a highly potent PARP1/2 inhibitor.[1][2] Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.

The ethyl and formyl functionalities on the phenylboronic acid ring are strategically positioned to contribute to the final structure and activity of Talazoparib. The Suzuki-Miyaura cross-coupling reaction is typically employed to couple this compound with a suitable heterocyclic partner, forming a central biaryl scaffold. The formyl group is then elaborated through subsequent chemical transformations to construct the complex polycyclic core of the final drug molecule.

The clinical significance of Talazoparib underscores the importance of this compound as a high-value intermediate in pharmaceutical research and development. Its application facilitates the construction of a key structural motif required for potent inhibition of the PARP enzyme, a critical target in oncology.

Quantitative Data Summary

The following tables summarize the biological activity of Talazoparib, a potent PARP inhibitor synthesized using this compound as a key intermediate.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib [1][2][3]

| Compound | Target | Ki (nM) |

| Talazoparib | PARP1 | 1.2 |

| Talazoparib | PARP2 | 0.87 |

Table 2: Cellular Activity of Talazoparib [1][2][3]

| Compound | Assay | Cell Line | EC50 (nM) |

| Talazoparib | PARP-mediated PARylation (Whole-cell) | - | 2.51 |

| Talazoparib | Proliferation of BRCA1 mutant cancer cells | MX-1 | 0.3 |

| Talazoparib | Proliferation of BRCA2 mutant cancer cells | Capan-1 | 5 |

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling for the Synthesis of a Talazoparib Biaryl Intermediate

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a bromopyridine derivative, a key step in the synthesis of Talazoparib. The conditions are based on established procedures for similar coupling reactions.

Materials:

-

This compound

-

2-Bromo-5-fluoropyridine-4-carboxamide (or a similar brominated heterocyclic partner)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 equivalents) and 2-bromo-5-fluoropyridine-4-carboxamide (1.0 equivalent).

-

Catalyst and Base Addition: Add Palladium(II) acetate (0.02 equivalents) and Triphenylphosphine (0.08 equivalents). Then, add potassium carbonate (2.0 equivalents).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.

Expected Yield: The yield for this type of Suzuki-Miyaura coupling reaction is typically in the range of 60-85%, depending on the specific substrates and reaction conditions.

Visualizations

Caption: DNA damage repair pathway and the dual mechanism of action of Talazoparib.

Caption: Experimental workflow for the synthesis of a Talazoparib biaryl intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent (2016) | Bing Wang | 147 Citations [scispace.com]

Synthesis of Biaryl Compounds Using 3-Ethyl-4-formylphenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Ethyl-4-formylphenylboronic acid. This versatile building block is particularly valuable in medicinal chemistry and drug discovery for the construction of complex molecular scaffolds. The methodologies outlined are based on the well-established Suzuki-Miyaura cross-coupling reaction.

Introduction

Biaryl moieties are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-C bonds, offering a powerful and versatile method for the creation of these biaryl structures. This compound is a valuable bifunctional reagent in this context. The ethyl group can enhance metabolic stability and the formyl group provides a reactive handle for further molecular derivatization, making it an excellent choice for building diverse chemical libraries for drug discovery programs.[1]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. This cycle consists of three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Applications in Drug Discovery

The synthesis of biaryl compounds is a critical step in the development of numerous therapeutic agents. These structures are often key components of molecules designed to interact with specific biological targets. For instance, biaryl compounds are frequently found in kinase inhibitors, which are a major class of drugs used in oncology. The ability to synthesize a variety of substituted biaryls using reagents like this compound allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

One notable application is in the synthesis of biphenyl pyrimidine derivatives, which can act as inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[3]

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various biaryl compounds using this compound under different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 88 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 16 | 75 |

| 4 | 2-Bromotoluene | PdCl₂(dppf) (2) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 18 | 85 |

Table 2: Effect of Different Palladium Catalysts on the Reaction Yield

| Entry | Aryl Bromide | Catalyst (3 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 95 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 10 | 97 |

| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 93 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound.

Signaling Pathway

The synthesized biaryl compounds can be evaluated for their potential to inhibit signaling pathways implicated in diseases such as cancer. For example, a biaryl-based compound could be designed to inhibit a specific protein kinase in the MAPK/ERK pathway.

References

Application Notes and Protocols for Reactions Involving 3-Ethyl-4-formylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethyl-4-formylphenylboronic acid is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2] The formyl group provides a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. These characteristics make this compound a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This document provides detailed protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating biaryl structures.[5][6]

Application Note 1: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[2][7] This reaction is highly valued for its mild conditions, tolerance to a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7]

Reaction Scheme:

The general scheme involves the coupling of this compound with an aryl halide (Ar-X, where X is typically Br, I, or Cl) in the presence of a palladium catalyst and a base to form a substituted biphenyl derivative.

Figure 1: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)])[7][8]

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium fluoride (CsF))[8]

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), or a mixture like Toluene/Water)[1][7]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating source (e.g., heating mantle or oil bath)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).[7]

-

-

Inert Atmosphere:

-

Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

-

Reagent Addition:

-

Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe.

-

Add the palladium catalyst (typically 1-5 mol%).

-

-

Reaction:

-

Stir the mixture at room temperature for 5-10 minutes to ensure proper mixing.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain stirring.[1][7]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[7]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic phase with water (2 x 15 mL) and then with brine (15 mL).[7]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure biphenyl derivative.[7]

-

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

| Parameter | Value | Reference |

| This compound | 1.2 mmol | [7] |

| Aryl Bromide | 1.0 mmol | [7] |

| Palladium Catalyst (Pd(PPh₃)₄) | 0.03 mmol (3 mol%) | [1] |

| Base (K₂CO₃) | 2.0 mmol | [1] |

| Solvent | 1,4-Dioxane/Water (4:1) | [1] |

| Temperature | 90 °C | [1] |

| Reaction Time | 12 hours | [8] |

| Product Yield (Isolated) | 75-95% | [1] |

Analytical Characterization

The identity and purity of the synthesized biphenyl derivatives should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[1]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[9]

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbonyl (C=O) of the formyl group.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.[2][10]

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram provides a step-by-step visual guide to the experimental protocol.

Figure 3: Workflow for synthesis and analysis.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. Yoneda Labs [yonedalabs.com]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Ethyl-4-formylphenylboronic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 3-Ethyl-4-formylphenylboronic acid. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Q1: I am observing very low to no conversion of my starting materials in the Suzuki coupling with this compound. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue, often stemming from the specific structural features of this compound: steric hindrance from the ortho-ethyl group and electronic deactivation from the para-formyl group. These factors can impede key steps in the catalytic cycle.

Potential Causes & Troubleshooting Steps:

-

Inactive Catalyst or Inappropriate Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk near the boronic acid.[1] The catalyst may also be deactivated.

-

Solution: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1][2] These ligands promote the formation of a highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl halide and facilitates the subsequent challenging transmetalation step.[1] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy for sterically demanding couplings.[3]

-

-

Suboptimal Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[1] An inappropriate base can lead to slow reaction rates or decomposition of the starting materials.

-

Inadequate Solvent and Temperature: The solvent influences the solubility of reagents and the stability of the catalytic species.

-

Solution: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used.[4][5] Often, a small amount of water is added when using carbonate or phosphate bases, but for boronic acids prone to decomposition, anhydrous conditions might be preferable.[6] Many Suzuki couplings require heating (typically 80-100 °C) to proceed at an optimal rate.[6]

-

Q2: My reaction is producing a significant amount of a byproduct that appears to be 2-ethylbenzaldehyde. What is this side reaction and how can I prevent it?

This byproduct is likely the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] Boronic acids with electron-withdrawing groups, like the formyl group in your substrate, are particularly susceptible to this process.[6]

Strategies to Minimize Protodeboronation:

-

Use a More Stable Boron Reagent: Convert the this compound to a more stable derivative, such as a pinacol ester or a MIDA boronate. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[6][7]

-

Optimize Base and Solvent: While a base is necessary, it can also promote protodeboronation.[8] Using milder bases like KF or K₃PO₄ can be beneficial.[6] While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[7] Employing anhydrous conditions can help mitigate this issue.[6]

-

Control Reaction Time and Temperature: Extended reaction times and high temperatures can increase the extent of protodeboronation.[6] Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. If possible, run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q3: What is the optimal catalyst loading for a Suzuki coupling with this substrate?

For sterically hindered substrates, catalyst loading may need to be slightly higher than in simple couplings. A good starting point is typically 1-5 mol% of the palladium source.[9] For particularly challenging reactions, loadings up to 10 mol% might be necessary.[10] However, it's always best to start with a lower loading and increase it if the reaction is sluggish.

Q4: I am observing homocoupling of my boronic acid. How can I reduce this byproduct?

Homocoupling of boronic acids to form a symmetrical biaryl is often promoted by the presence of oxygen, which can lead to Pd(II) species that catalyze this side reaction.[11]

To minimize homocoupling:

-

Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst.[6] Maintain a positive pressure of inert gas throughout the reaction.

-

Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ or a pre-activated catalyst system can sometimes reduce homocoupling compared to starting with a Pd(II) source like Pd(OAc)₂.

Q5: The aldehyde group on my boronic acid seems to be unstable under the reaction conditions. Are there any specific precautions I should take?

Aldehydes can be sensitive to certain reaction conditions. While the Suzuki coupling is generally tolerant of many functional groups, issues can arise.

-

Base Selection: Strong bases under harsh conditions could potentially lead to side reactions involving the aldehyde. Using milder bases like K₂CO₃ or K₃PO₄ is a good starting point.

-

Aprotic Conditions: For boronic acids sensitive to aqueous base, using aprotic conditions with a base like KF can be beneficial.[12]

-

Purification: The aldehyde functionality can sometimes complicate purification. Consider using techniques like bisulfite adduction if standard chromatography is challenging.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of a Model Suzuki Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 75 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 100 | 82 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 85 |

| 5 | XPhos Pd G3 (2) | - | t-BuOK (2) | Dioxane | 80 | 91 |

Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Solvent (0.1 M), 12 h. Yields are illustrative and based on typical optimization outcomes for hindered substrates.

Experimental Protocols

General Protocol for an Optimized Suzuki Coupling:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-30 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL of 1,4-dioxane).[6] In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol) in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A decision tree for troubleshooting low yields.

Caption: Competing reaction pathways for the boronic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 3-Ethyl-4-formylphenylboronic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-formylphenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

-

Incomplete Lithiation: The initial lithium-halogen exchange is a critical step.

-

Moisture and Air: Organolithium reagents like n-butyllithium are extremely sensitive to moisture and air. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] Use anhydrous solvents.

-

Temperature Control: This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[1] Ensure your cooling bath maintains a consistent low temperature. A slight increase in temperature can lead to unwanted side reactions.[1]

-

Reagent Quality: The quality of your n-butyllithium is crucial. Use a freshly titrated or newly purchased bottle.

-

-

Inefficient Borylation: The reaction with the borate ester can also be a source of low yield.

-

Steric Hindrance: The ethyl group ortho to the bromine may introduce some steric hindrance. While generally manageable, ensuring efficient mixing and dropwise addition of the borate ester at low temperatures is important.

-

Borate Ester Quality: Use a high-purity borate ester (e.g., triisopropyl borate or trimethyl borate).[2]

-

-

Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.

-

Protodeboronation: Arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh acidic or basic conditions or during prolonged heating.[2][3] Keep work-up conditions mild and avoid excessive heating.

-

Purification Method: Purification of boronic acids can be challenging. Recrystallization can lead to losses if the solvent system is not optimized.[4] Acid-base extraction is a common and effective method for purification.[5][6]

-

Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

Answer: The formation of impurities is a common challenge. Here are some likely side products and strategies to mitigate them:

-

Homocoupling Product: Formation of a biaryl impurity (dimer of the starting material) can occur, especially during Miyaura borylation conditions.[1] If using a lithium-halogen exchange route, this is less common but can result from trace oxygen.

-

Debrominated Starting Material: This impurity arises from the quenching of the aryllithium intermediate by a proton source (e.g., moisture in the solvent or on the glassware).[1] Strict anhydrous conditions are essential to minimize this.

-

Over-alkylation/Formylation: While the starting material is typically prepared beforehand, if formylation is performed on an ethylbenzene precursor, controlling the regioselectivity is key to avoiding isomers. Friedel-Crafts reactions can sometimes lead to mixtures of products.[7]

-

Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines).[2] This can complicate purification and characterization. To minimize this, avoid excessive drying temperatures and store the final product in a desiccator. The boroxine can often be converted back to the boronic acid by treatment with water.

Question: The purification of my this compound by column chromatography is proving difficult. What are my alternatives?

Answer: Column chromatography of boronic acids on silica gel can be problematic due to their polarity and potential for decomposition.[4] Here are more suitable purification strategies:

-

Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[5][6]

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate or toluene).

-

Extract with a basic aqueous solution (e.g., dilute NaOH or Na2CO3) to form the water-soluble boronate salt. The pH should be carefully controlled, ideally not exceeding 10.5, to prevent side reactions like the Cannizzaro reaction.[6]

-

Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure boronic acid.

-

Filter, wash with cold water, and dry the purified product.

-

-

Recrystallization: If the purity of the crude product is reasonably high, recrystallization can be effective.[4] Common solvents for recrystallizing arylboronic acids include water or mixtures of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

A common and effective route involves a lithium-halogen exchange followed by borylation, starting from a suitable halogenated precursor like 2-bromo-5-ethylbenzaldehyde. This aldehyde can be synthesized from 4-ethylbenzaldehyde via bromination. An alternative is the formylation of a pre-existing 3-ethylphenylboronic acid derivative, though regioselectivity can be a challenge.

Q2: How should I store this compound?

Arylboronic acids are generally stable solids but can be sensitive to air and moisture over long periods. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator.

Q3: What are the key safety precautions to take during the synthesis?

-

Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle it with extreme care in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated area and avoid ignition sources.

-

Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

Q4: Can I use a Grignard reaction instead of a lithiation-borylation approach?

Yes, a Grignard-based approach is also a viable method for synthesizing arylboronic acids.[2] This would involve forming the Grignard reagent from the corresponding aryl bromide and then reacting it with a borate ester. However, the formation of the Grignard reagent can sometimes be sluggish and may require activation.[2]

Quantitative Data Summary

| Compound | Synthetic Method | Yield | Purity (by HPLC) | Reference |

| 4-Formylphenylboronic acid | Grignard reaction | 70-90% | >99% after purification | [5] |

| 3-Formylphenylboronic acid | Not specified | 95% (of theory) | 99.5% | [6] |

| 3-Fluoro-4-formylphenylboronic acid | Not specified | 94.4% (of theory) | 99.7% | [6] |

| 3-Formyl-4-methoxyphenylboronic acid | Not specified | 92% (of theory) | 99.6% | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This protocol is a representative procedure and may require optimization.

Materials:

-

2-Bromo-5-ethylbenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: Under an argon atmosphere, add 2-bromo-5-ethylbenzaldehyde (1 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction

-

Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (3 x). The pH of the aqueous layer should not exceed 10.5.[6]

-

Organic Impurity Removal: Combine the aqueous layers and wash with ethyl acetate (2 x) to remove any non-acidic organic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with 2M HCl, stirring constantly, until the pH is ~2. A white precipitate should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold hexanes.

-

Drying: Dry the purified product under vacuum at a mild temperature (e.g., 40-50 °C) to yield pure this compound.[5]

Visualizations

Caption: Synthesis and Purification Workflow.

Caption: Potential Side Reactions.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

Technical Support Center: Purification of 3-Ethyl-4-formylphenylboronic Acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Ethyl-4-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include starting materials from the synthesis, homo-coupled byproducts, and related boronic acid species. A significant impurity can be the corresponding boronic anhydride, specifically the cyclic trimer known as a boroxine, which can form upon dehydration. Additionally, protodeboronation, the loss of the boronic acid group, can lead to the formation of 3-ethylbenzaldehyde.

Q2: Is column chromatography on silica gel a recommended purification method for this compound?

A2: Column chromatography on standard silica gel can be challenging for arylboronic acids.[1][2] These compounds can streak or irreversibly bind to the silica.[1][2] However, some success has been reported with short silica columns or by modifying the eluent with a small amount of a nejtralizing agent.[2][3] Reversed-phase chromatography (e.g., using a C18 column) is often a more suitable chromatographic method for polar compounds like boronic acids.[1][4]

Q3: What is the best general approach for purifying this compound on a lab scale?

A3: For lab-scale purification, a combination of acid-base extraction followed by recrystallization is often the most effective strategy. This approach leverages the acidic nature of the boronic acid to separate it from neutral organic impurities and then utilizes crystallization to achieve high purity.

Q4: How can I avoid the degradation of the formyl group during purification?

A4: The formyl group is sensitive to both strong oxidizing agents and strongly basic conditions. A Cannizzaro reaction can occur in highly alkaline environments (pH > 11), leading to disproportionation into a carboxylic acid and an alcohol.[5] Therefore, it is crucial to maintain the pH between 8 and 11 during basic extractions.[5]

Troubleshooting Guides

Recrystallization Issues

| Problem | Possible Cause | Troubleshooting Steps |

| Product does not crystallize upon cooling. | - The concentration of the product is too low.- The chosen solvent is not appropriate. | - Concentrate the solution by carefully evaporating some of the solvent.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Place the solution in an ice bath or refrigerator to further decrease solubility.[6] |

| Product oils out instead of crystallizing. | - The cooling process is too rapid.- The melting point of the compound is lower than the temperature of the solution.- Impurities are preventing crystal lattice formation. | - Allow the solution to cool to room temperature slowly before moving it to an ice bath.[6]- Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the product is highly soluble to lower the saturation point, and cool slowly.- Try a different recrystallization solvent or solvent system. |

| Low recovery of purified product. | - Too much solvent was used, and the product remains in the mother liquor.- The product is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product initially.[6]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[6]- Wash the collected crystals with a minimal amount of ice-cold solvent. |

Acid-Base Extraction Issues

| Problem | Possible Cause | Troubleshooting Steps |